molecular formula C8H18N2 B13158299 2-Butylpiperazine

2-Butylpiperazine

Cat. No.: B13158299
M. Wt: 142.24 g/mol
InChI Key: CTEGAXWZJISNOR-UHFFFAOYSA-N
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Description

(2S)-2-butylpiperazine is an organic compound belonging to the piperazine family, characterized by a piperazine ring substituted with a butyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-butylpiperazine typically involves the reaction of piperazine with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of (2S)-2-butylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-butylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Butyl bromide and sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: N-oxides of (2S)-2-butylpiperazine.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted piperazines.

Scientific Research Applications

(2S)-2-butylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-butylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-methylpiperazine
  • (2S)-2-ethylpiperazine
  • (2S)-2-propylpiperazine

Uniqueness

(2S)-2-butylpiperazine is unique due to its specific butyl substitution, which imparts distinct physicochemical properties and biological activity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-butylpiperazine

InChI

InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3

InChI Key

CTEGAXWZJISNOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNCCN1

Origin of Product

United States

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